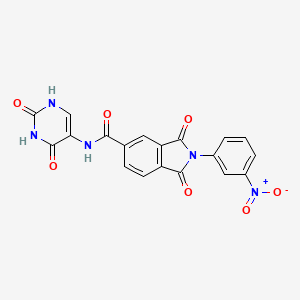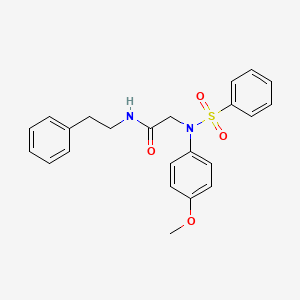![molecular formula C11H12N2O4 B3869298 methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate](/img/structure/B3869298.png)
methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate
Vue d'ensemble
Description
Methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate is an organic compound with the molecular formula C10H10O4. This compound is known for its unique structure, which includes a benzoate ester group and a hydrazinylidene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent oxidation. For example, a common method involves heating the reactants in tetrahydrofuran (THF) at 100°C under microwave irradiation for one hour in the presence of a catalyst such as 1,3-bis(2,4,6-trimethylphenyl)imidazolium-2-carboxylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in various esters or amides.
Applications De Recherche Scientifique
Methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and receptor binding. The compound’s effects on biological pathways depend on its ability to modulate these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(2-hydroxyacetyl)benzoate: A related compound with similar structural features but lacking the hydrazinylidene moiety.
4-Formylbenzoic acid: A precursor in the synthesis of methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate.
Hydrazine hydrate: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its combination of a benzoate ester and a hydrazinylidene moiety. This structure imparts distinct chemical properties and potential biological activities, making it valuable for various research applications.
Propriétés
IUPAC Name |
methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(16)9-4-2-8(3-5-9)6-12-13-10(15)7-14/h2-6,14H,7H2,1H3,(H,13,15)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZWTYZYSOHLQB-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3869224.png)
![N-(furan-2-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide](/img/structure/B3869244.png)
![N-({N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B3869251.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3869255.png)
![4'-({[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3869259.png)
![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3869278.png)
![N-[(Z)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B3869279.png)
![1-[(3-Methyl-2-nitrobenzoyl)amino]-3-phenylthiourea](/img/structure/B3869282.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B3869290.png)

![1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3869307.png)

![3,3'-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol]](/img/structure/B3869322.png)
